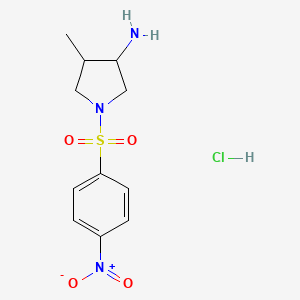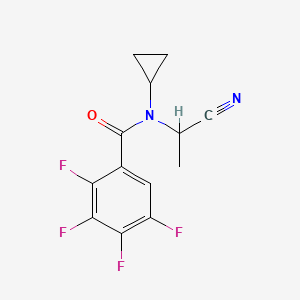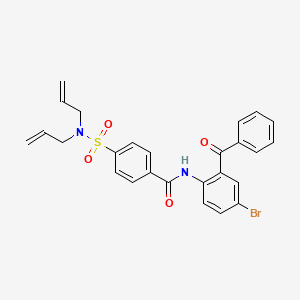![molecular formula C21H24N4O4 B2637147 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide CAS No. 1005297-77-7](/img/structure/B2637147.png)
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains an ethoxy group, which is an alkyl group singularly bonded to oxygen . It also appears to contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The presence of multiple functional groups suggests that this compound could participate in a variety of chemical reactions.
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the ethoxy group could potentially be involved in ether formation or cleavage reactions .Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is utilized to study reaction mechanisms, structure-activity relationships, and synthesis methods. Its complex structure allows researchers to explore various chemical transformations and functional group manipulations.
Biology: Studies involve examining its interaction with biological molecules, enzymes, and potential as a biochemical probe. Researchers may investigate its binding affinity, specificity, and biological activity in vitro and in vivo.
Medicine: Potential therapeutic applications are explored, including its role as a lead compound for developing new drugs targeting specific enzymes or receptors. Its unique structure could offer novel mechanisms of action or improved pharmacokinetics.
Industry: Used in material science for developing new polymers or advanced materials. Its multifunctional nature might contribute to developing innovative products with specific properties, such as improved strength or chemical resistance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide involves several steps. The initial step typically includes the construction of the pyrido[2,3-d]pyrimidine core followed by functionalization at specific positions. Key reagents might include ethyl iodide, methylamine, and acetic anhydride, among others. Reactions are typically carried out under controlled temperatures, often in the range of 50-100°C, with appropriate catalysts and solvents to promote selectivity and yield.
Industrial Production Methods: For large-scale production, methods are optimized to ensure high yield, purity, and cost-efficiency. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are often employed. Temperature control, solvent recycling, and waste management are critical considerations.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide undergoes several types of reactions, including:
Oxidation: : Converts functional groups such as methyl and ethyl to their respective alcohols or acids.
Reduction: : Primarily targets the ketone groups, reducing them to alcohols.
Substitution: : Halogenation or nitration can introduce additional functional groups.
Common Reagents and Conditions: Reagents like potassium permanganate or hydrogen peroxide are often used for oxidation. Sodium borohydride or lithium aluminum hydride is common for reduction. Substitution reactions utilize reagents like halogens (chlorine, bromine) or nitrating agents under controlled conditions.
Major Products Formed: Oxidation typically yields alcohols or acids, reduction results in the formation of alcohols, and substitution introduces halogens or nitro groups into the molecule.
Wirkmechanismus
The compound interacts with molecular targets through its functional groups and heterocyclic core. Mechanistically, it may inhibit enzymes by binding to active sites or alter receptor activity. The pathways involved often include signal transduction, cellular metabolism, or gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
Compared to other heterocyclic compounds, 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide stands out due to its unique combination of functional groups and structural elements, offering distinct reactivity and biological activity.
Similar Compounds:
Pyridopyrimidines: Known for their biological activities and role in drug discovery.
Benzodiazepines: Widely studied for their psychoactive properties.
Quinazolines: Utilized in cancer research due to their inhibitory effects on certain enzymes.
Eigenschaften
IUPAC Name |
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-5-14-11-22-19-17(18(14)29-6-2)20(27)25(21(28)24(19)4)12-16(26)23-15-9-7-13(3)8-10-15/h7-11H,5-6,12H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZWDAIHFGEYDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2637064.png)

![4,4,4-trifluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}butanamide](/img/structure/B2637068.png)

![2-((2-fluorobenzyl)thio)-7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2637070.png)
![[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B2637071.png)
![N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2637073.png)

![1-{[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2637076.png)
![6-ethyl-2,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B2637077.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-naphthamide hydrochloride](/img/structure/B2637081.png)
![3-(methylsulfanyl)-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2637083.png)
![4-[(3-methoxyphenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione](/img/structure/B2637086.png)
![2-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2637087.png)
